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Executive Summary
AV-608, also known as NKP608 and CGP-60829, is a small molecule, non-peptide antagonist

of the neurokinin-1 receptor (NK1R). The substance P/neurokinin-1 receptor system is

implicated in a variety of physiological processes, including pain, inflammation, mood, and

anxiety. This has positioned AV-608 as a candidate for therapeutic intervention in a range of

disorders. Investigated for its potential in social anxiety disorder, irritable bowel syndrome

(IBS), and overactive bladder, the development of AV-608 was ultimately discontinued.

Preclinical research also suggested a potential role in colorectal cancer. This document

provides a comprehensive technical guide on the therapeutic potential of AV-608, summarizing

the available data from clinical and preclinical investigations.

Mechanism of Action: NK1 Receptor Antagonism
AV-608 exerts its pharmacological effects by competitively blocking the binding of Substance P

(SP) to the NK1 receptor. SP, a neuropeptide of the tachykinin family, is widely distributed in the

central and peripheral nervous systems and plays a crucial role in neurotransmission. The

binding of SP to NK1R, a G-protein coupled receptor, initiates a signaling cascade that leads to

the activation of downstream effector systems. By inhibiting this interaction, AV-608 modulates

neuronal excitability and inflammatory processes.
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Signaling Pathway of Substance P and the NK1
Receptor
The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal

excitation, inflammation, and other physiological responses. AV-608, as an antagonist,

prevents the initiation of this cascade.
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Caption: Simplified signaling pathway of Substance P and the NK1 receptor, and the inhibitory
action of AV-608.

Clinical Development Program
AV-608 entered Phase 1 and Phase 2 clinical trials for several indications. However, the

development for these indications was ultimately discontinued. Detailed quantitative results

from these trials are not publicly available.

Social Anxiety Disorder (SAD)
A Phase 2, double-blind, placebo-controlled trial (NCT00294346) was conducted to investigate

the safety and efficacy of AV-608 in subjects with Social Anxiety Disorder.[1] Reports suggest

that AV-608 failed to demonstrate a significant clinical efficacy difference compared to placebo

in this indication, which was a contributing factor to the discontinuation of its development.[2]

Table 1: Summary of Clinical Trial NCT00294346 for Social Anxiety Disorder
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Parameter Description

Clinical Trial ID NCT00294346

Phase 2

Indication Social Anxiety Disorder

Study Design Randomized, Double-Blind, Placebo-Controlled

Status Completed

Outcome
Failed to meet primary efficacy endpoints (as

per secondary sources)

Irritable Bowel Syndrome (IBS)
A Phase 1, randomized, double-blind, placebo-controlled, cross-over pilot study

(NCT00316550) was initiated to assess the effects of AV-608 on the central processing of

visceral stimuli in subjects with Irritable Bowel Syndrome.[1] While detailed results are not

available, the rationale for this trial was based on the role of the Substance P/NK1R system in

pain and anxiety, which are key components of IBS.[1]

Table 2: Summary of Clinical Trial NCT00316550 for Irritable Bowel Syndrome

Parameter Description

Clinical Trial ID NCT00316550

Phase 1

Indication Irritable Bowel Syndrome

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Cross-Over

Status Terminated

Primary Outcome Not publicly available

Overactive Bladder
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A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00335660) was designed to

evaluate the safety and efficacy of AV-608 in subjects with idiopathic detrusor overactivity, a

component of overactive bladder syndrome.[1][3] The trial was terminated, and specific results

regarding its efficacy have not been published.

Table 3: Summary of Clinical Trial NCT00335660 for Overactive Bladder

Parameter Description

Clinical Trial ID NCT00335660

Phase 2

Indication
Overactive Bladder (Idiopathic Detrusor

Overactivity)

Study Design Randomized, Double-Blind, Placebo-Controlled

Status Terminated

Primary Outcome Not publicly available

Preclinical Research: Potential in Colorectal Cancer
Preclinical studies using the synonym NKP608 have suggested a potential therapeutic role for

AV-608 in colorectal cancer. Research has indicated that NKP608 can inhibit the proliferation,

migration, and invasion of colorectal cancer cells. The proposed mechanism for this anti-cancer

activity is the suppression of the Wnt/β-catenin signaling pathway.[1]

Wnt/β-catenin Signaling Pathway Inhibition by NKP608
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation

of β-catenin. However, in many colorectal cancers, this pathway is aberrantly activated, leading

to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator

for genes promoting cell proliferation and survival. Preclinical evidence suggests that NKP608

can interfere with this pathway, leading to a reduction in the expression of key downstream

targets.[1]
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Caption: Proposed mechanism of NKP608 in inhibiting the Wnt/β-catenin signaling pathway.

Experimental Protocols
Detailed experimental protocols for the clinical trials and the preclinical studies on AV-608 are

not available in the public domain. The following is a generalized workflow based on standard

practices for the types of studies conducted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1679022?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for a Phase 2 Efficacy and Safety
Study
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Caption: Generalized experimental workflow for a Phase 2 clinical trial.

Conclusion
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AV-608, a potent NK1 receptor antagonist, showed initial promise for the treatment of several

central nervous system and peripheral disorders. Its mechanism of action, targeting the well-

characterized Substance P/NK1R pathway, provided a strong rationale for its clinical

development. However, the clinical trial programs for social anxiety disorder, irritable bowel

syndrome, and overactive bladder were discontinued, reportedly due to a lack of significant

efficacy. While detailed quantitative data from these trials are not publicly available, the overall

outcomes suggest that the therapeutic potential of AV-608 in these indications was not

realized.

The preclinical findings in colorectal cancer, suggesting an inhibitory effect on the Wnt/β-

catenin pathway, present an alternative therapeutic avenue. However, further research would

be required to validate these findings and to determine if the anti-cancer effects are potent

enough for clinical translation. The history of AV-608 underscores the challenges in translating

promising mechanisms of action into clinically effective therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

